molecular formula C4H11NO3S2 B14157673 Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester CAS No. 4039-24-1

Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester

Cat. No.: B14157673
CAS No.: 4039-24-1
M. Wt: 185.3 g/mol
InChI Key: CKFRFNDDOPNLLB-UHFFFAOYSA-N
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Description

Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester is a chemical compound with the molecular formula C4H11NO2S2 It is a derivative of thiosulfuric acid, where the hydrogen atom is replaced by a 2-amino-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid, S-(2-amino-2-methylpropyl) ester can be achieved through several methods. One common approach involves the reaction of thiosulfuric acid with 2-amino-2-methylpropyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiosulfuric acid esters.

Scientific Research Applications

Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of thiosulfuric acid, S-(2-amino-2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular processes. It may also interact with enzymes and proteins, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Thiosulfuric acid, S-(2-aminoethyl) ester
  • Thiosulfuric acid, S-(2-cyanoethyl) ester
  • Thiosulfuric acid, S-(2-hydroxyethyl) ester

Uniqueness

Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester is unique due to its specific structural features, such as the presence of the 2-amino-2-methylpropyl group

Properties

CAS No.

4039-24-1

Molecular Formula

C4H11NO3S2

Molecular Weight

185.3 g/mol

IUPAC Name

2-amino-2-methyl-1-sulfosulfanylpropane

InChI

InChI=1S/C4H11NO3S2/c1-4(2,5)3-9-10(6,7)8/h3,5H2,1-2H3,(H,6,7,8)

InChI Key

CKFRFNDDOPNLLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSS(=O)(=O)O)N

Origin of Product

United States

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